N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is an organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Acylation Reaction: The benzothiazole derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the amide functionality.
Substitution Reaction: The final step involves the substitution of the benzothiazole derivative with 2,5-dimethylphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may affect signaling pathways such as apoptosis, cell proliferation, and inflammation by modulating the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Amide Derivatives: Compounds like N-phenylacetamide and N-benzylacetamide have similar amide functionalities.
Uniqueness
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the presence of both the benzothiazole and 2,5-dimethylphenyl groups, which confer distinct electronic and steric properties
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLUYQXXYHUBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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